molecular formula C10H7FIN B11839035 6-Fluoro-8-iodo-5-methylquinoline

6-Fluoro-8-iodo-5-methylquinoline

Cat. No.: B11839035
M. Wt: 287.07 g/mol
InChI Key: SLAZWFOODLFJND-UHFFFAOYSA-N
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Description

6-Fluoro-8-iodo-5-methylquinoline is a heterocyclic organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, agriculture, and materials science. The incorporation of fluorine and iodine atoms into the quinoline structure can enhance its biological activity and provide unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-iodo-5-methylquinoline typically involves the introduction of fluorine and iodine atoms into the quinoline ring. One common method is the electrophilic substitution reaction, where fluorine and iodine are introduced at specific positions on the quinoline ring. For example, this compound can be synthesized by first preparing 5-methylquinoline and then introducing fluorine and iodine atoms through electrophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic substitution reactions using appropriate fluorinating and iodinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-iodo-5-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce various functionalized quinoline derivatives .

Scientific Research Applications

6-Fluoro-8-iodo-5-methylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-8-iodo-5-methylquinoline involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-8-methylquinoline: Similar in structure but lacks the iodine atom.

    5-Fluoro-8-iodoquinoline: Similar but lacks the methyl group at position 5.

    8-Iodo-5-methylquinoline: Similar but lacks the fluorine atom.

Uniqueness

6-Fluoro-8-iodo-5-methylquinoline is unique due to the presence of both fluorine and iodine atoms, which can enhance its biological activity and provide unique chemical properties. This combination of substituents can result in improved pharmacological properties and increased potential for various applications .

Properties

Molecular Formula

C10H7FIN

Molecular Weight

287.07 g/mol

IUPAC Name

6-fluoro-8-iodo-5-methylquinoline

InChI

InChI=1S/C10H7FIN/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,1H3

InChI Key

SLAZWFOODLFJND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1F)I

Origin of Product

United States

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